molecular formula C13H12N2O6S B1498294 Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate CAS No. 930111-86-7

Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate

Cat. No.: B1498294
CAS No.: 930111-86-7
M. Wt: 324.31 g/mol
InChI Key: AYFBDJWRDWDJJZ-UHFFFAOYSA-N
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Description

Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate is a chemical compound with the molecular formula C₁₄H₁₂N₂O₅S. It is a derivative of pyrrole, featuring a nitro group and a p-toluenesulfonyl group attached to the pyrrole ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The synthesis of this compound typically involves the nitration of 1-(p-toluenesulfonyl)pyrrole-2-carboxylate using nitric acid and sulfuric acid as nitrating agents.

  • Purification: The crude product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Advanced methods may involve continuous flow synthesis for large-scale production, which offers better control over reaction conditions and improved safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different chemical properties.

  • Substitution: The compound can participate in substitution reactions, where the nitro or p-toluenesulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and hydrazines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate is used in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group and the p-toluenesulfonyl group can interact with specific enzymes and receptors.

  • Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

  • Methyl 4-nitro-1-(p-toluenesulfonyl)pyrrole-2-carboxylate: The compound .

  • 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole: A structurally similar compound with different functional groups.

  • This compound: Another pyrrole derivative with a nitro group.

Uniqueness:

  • This compound: is unique due to its specific combination of nitro and p-toluenesulfonyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonyl-4-nitropyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6S/c1-9-3-5-11(6-4-9)22(19,20)14-8-10(15(17)18)7-12(14)13(16)21-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFBDJWRDWDJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660697
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930111-86-7
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-4-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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